Ethyl 4-amino-2-chloronicotinate

Medicinal Chemistry Regioselective Synthesis Pharmacophore Design

Regioisomeric impurities or ester variants cause reaction failure in multi-step syntheses. This precise 2-chloro-4-amino-3-carboxylate scaffold enables orthogonal functionalization. - Key handles: 2-Cl for cross-coupling (Buchwald/Suzuki), 4-NH2 for acylation/diazotization, ethyl ester for late-stage deprotection - Physical data: mp 55.7-57.5°C, crystalline solid; 97% purity with batch-to-batch analytics - Application: ATP-kinase inhibitors, antiviral nucleosides, and herbicidal nicotinamide analogs (IC50 7.8 μM vs. bentgrass)

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 1194341-67-7
Cat. No. B2646345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-chloronicotinate
CAS1194341-67-7
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1Cl)N
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyFSRJMFYAQBWRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-amino-2-chloronicotinate: R&D and Synthesis Procurement


Ethyl 4-amino-2-chloronicotinate (CAS 1194341-67-7) is a heteroaromatic building block featuring a nicotinate core with a 2-chloro substituent and a 4-amino group, utilized as a key intermediate in medicinal chemistry and organic synthesis . The compound exhibits a melting point of 55.7–57.5 °C and predicted boiling point of 342.4±37.0 °C . Its functional handles—the ethyl ester, chloro group, and primary amine—enable sequential derivatization and cross-coupling reactions in pharmaceutical candidate construction .

Orthogonal amino, chloro, and ester handles for sequential derivatization

Regiospecific 2-chloro-4-amino substitution pattern directs cross-coupling regiochemistry

Stable ethyl ester enables multi-step solution-phase routes with aqueous workup compatibility

Why Ethyl 4-amino-2-chloronicotinate Is Irreplaceable


Substitution of ethyl 4-amino-2-chloronicotinate with generic nicotinate analogs—such as unsubstituted ethyl nicotinate, 6-amino-4-chloro nicotinate regioisomers, or tert-butyl ester variants—risks reaction failure, altered regioselectivity, or incompatible protection/deprotection sequences in multi-step pharmaceutical syntheses [1]. The precise 2-chloro, 4-amino, 3-carboxylate substitution pattern dictates the compound's reactivity in nucleophilic aromatic substitution, cross-coupling, and heterocycle annulation pathways; even regioisomeric shifts (e.g., 6-amino-4-chloro) change electronic distribution and binding orientation in downstream pharmacophores [2]. The following quantitative evidence clarifies the specific dimensions that govern procurement decisions.

Regioisomeric shift (6-amino-4-chloro) alters electronic distribution and may redirect cross-coupling outcomes

tert-Butyl ester analogs require acid-labile deprotection and may conflict with acid-sensitive downstream functional groups

Carboxylic acid form or lower-purity grades lack documented analytical traceability, complicating batch-to-batch reproducibility

Differentiation Evidence for Ethyl 4-amino-2-chloronicotinate


Regioisomeric Purity and Synthetic Fidelity

The 2-chloro-4-amino substitution pattern of ethyl 4-amino-2-chloronicotinate enables site-selective functionalization at the C2 position via nucleophilic aromatic substitution while preserving the 4-amino group for subsequent amide coupling or diazotization . In contrast, the regioisomeric 6-amino-4-chloronicotinic acid ethyl ester (CAS 1824285-14-4) places the amino group para to the ring nitrogen, altering electronic density and directing cross-coupling outcomes [1]. No direct head-to-head yield data are publicly available; this is a class-level inference based on established regiochemical principles governing pyridine reactivity [2].

Regioisomeric identity
Class-level inference
2-Chloro,4-amino vs 6-amino,4-chloro substitution
Regioisomeric fidelity avoids off-target reactivity in pharmacophore design
No direct yield comparison available; based on pyridine reactivity principles
Medicinal Chemistry Regioselective Synthesis Pharmacophore Design

Ester Hydrolytic Stability and Deprotection Compatibility

The ethyl ester of ethyl 4-amino-2-chloronicotinate offers balanced hydrolytic stability under mild acidic/basic conditions (t₁/₂ > 24 h at pH 7, 25 °C, predicted), facilitating its use in multi-step solution-phase syntheses without premature deprotection . In comparison, the tert-butyl ester analog (tert-butyl 4-amino-2-chloronicotinate) is cleaved under acidic conditions (e.g., TFA/DCM, t₁/₂ < 5 min) but requires anhydrous handling and is incompatible with acid-sensitive downstream functional groups [1]. Quantitative kinetic data for this specific compound are not published; this is class-level inference based on ester protecting group behavior in nicotinate systems [2].

Ester stability
Class-level inference
Ethyl t½ > 24 h; tert-butyl < 5 min (>288× difference)
Ethyl ester may support orthogonal protecting group strategies
Estimated from standard protecting group data; experimental kinetics not reported
Solid-Phase Synthesis Protecting Group Strategy Medicinal Chemistry

Commercial Purity and Analytical Traceability

Ethyl 4-amino-2-chloronicotinate is commercially available with a minimum purity specification of 97% (HPLC) from suppliers such as Bidepharm, with batch-specific certificates of analysis including NMR and HPLC/GC traces . In contrast, the corresponding carboxylic acid (4-amino-2-chloronicotinic acid, CAS 1018678-38-0) is typically offered at 95% purity without standardized analytical characterization . This 2% absolute purity difference can impact yield calculations and impurity profiling in regulated pharmaceutical intermediate supply chains [1].

Commercial purity
Specification review
≥97% HPLC with analytical traces vs 95% without documentation
Higher purity and traceability support batch consistency in pharmaceutical intermediate supply
Vendor specifications; batch release criteria
Quality Control Analytical Chemistry Procurement Compliance

Research and Industrial Applications of Ethyl 4-amino-2-chloronicotinate


Medicinal Chemistry: Kinase Inhibitor and Antiviral Intermediates

The 2-chloro substituent serves as a handle for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups, while the 4-amino group can be acylated, sulfonylated, or diazotized for subsequent transformations. This orthogonal reactivity is exploited in the construction of ATP-competitive kinase inhibitors and antiviral nucleoside analogs . The ethyl ester's stability under coupling conditions (class-level inference) allows late-stage deprotection to the carboxylic acid for final amide bond formation.

Process Chemistry: Scalable Intermediate with Defined Purity and Stability

The compound's crystalline nature (mp 55.7–57.5 °C) and commercial availability at 97% purity with analytical documentation support its use in multi-kilogram campaigns where impurity control and batch-to-batch consistency are critical . The ethyl ester's moderate hydrolytic stability (class-level inference) permits aqueous workup during scale-up without significant ester cleavage, reducing process deviations.

Chemical Biology: Bifunctional Probes and PROTACs

The dual amino and chloro functional groups enable sequential conjugation to ligands and linkers. The 4-amino group can be derivatized with a linker bearing a terminal alkyne or azide for click chemistry, while the 2-chloro position can be elaborated to install a second targeting moiety. The ethyl ester serves as a masked carboxylic acid for final deprotection and bioconjugation .

Agrochemical Discovery: Herbicidal Lead Optimization

2-Chloronicotinamide derivatives exhibit herbicidal activity against bentgrass (Agrostis stolonifera) with IC50 values as low as 7.8 μM [1]. Ethyl 4-amino-2-chloronicotinate provides a scaffold for generating N-(arylmethoxy)-2-chloronicotinamide analogs through sequential amidation and functionalization, enabling SAR exploration in crop protection chemistry.

Application
Selection Property
Validation Focus
Kinase inhibitor & antiviral intermediate synthesis
Orthogonal reactive handles for sequential coupling
Buchwald-Hartwig/Suzuki regioselectivity and amidation efficiency
Scalable process intermediate
Crystalline solid with defined purity specification
Batch-to-batch consistency and impurity profile under scale-up conditions
Bifunctional probe & PROTAC construction
Dual amino and chloro groups for sequential linker conjugation
Click chemistry compatibility and stability of masked carboxylic acid
Herbicidal lead optimization scaffold
2-Chloronicotinamide pharmacophore
SAR exploration in crop protection growth inhibition models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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